molecular formula C10H12F3N3OS B11169411 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11169411
M. Wt: 279.28 g/mol
InChI Key: FUPOGGUEGPPLMF-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with cyclohexanecarboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to prevent the formation of side products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways . The compound may also inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity .

Properties

Molecular Formula

C10H12F3N3OS

Molecular Weight

279.28 g/mol

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C10H12F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,16,17)

InChI Key

FUPOGGUEGPPLMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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